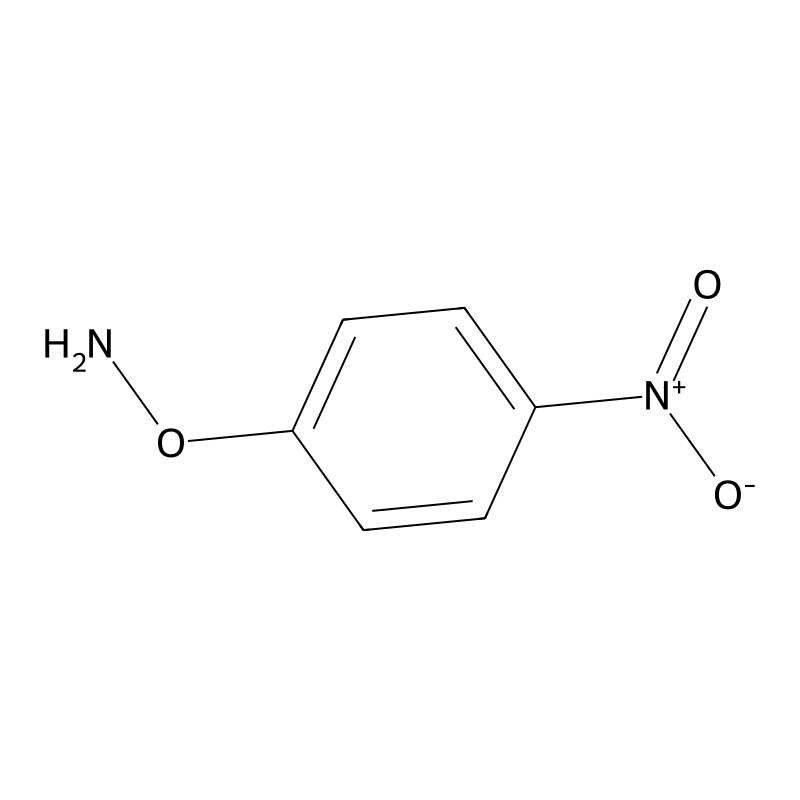

O-(4-Nitrophenyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Derivatizing Agent for Carbonyl Compounds:

O-(4-Nitrophenyl)hydroxylamine (N-(4-nitrophenyl)hydroxylamine) finds application in analytical chemistry as a derivatizing agent for carbonyl compounds, particularly aldehydes and ketones. This process involves the formation of oxime derivatives with the carbonyl groups, which enhances their detectability and separation in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. The nitro group (-NO₂) present in the molecule contributes to the chromophore, increasing the compound's UV-visible absorption, leading to improved detection sensitivity in these analytical methods.

O-(4-Nitrophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 4-nitrophenyl moiety. Its chemical formula is CHNO, and it features a hydroxylamine (-NHOH) group that contributes to its reactivity and biological activity. The nitro group at the para position enhances its electrophilic properties, making it a useful intermediate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for OPH in biological systems.

- Chemoselective Amide Formation: This compound can undergo chemoselective reactions to form amides when reacted with α-amino acids, phenols, acids, thiols, and amines. The process is facilitated by reducing agents such as sodium borohydride (NaBHCN) under acidic conditions .

- Electroreduction: The hydroxylamine group can be electroreduced, which is part of the multistage reduction process of nitro compounds to their corresponding amines. This reaction pathway is crucial for synthesizing various amines from nitro precursors .

- Oxidative Nitration: O-(4-Nitrophenyl)hydroxylamine can be synthesized through oxidative nitration methods, which involve treating aniline with nitric acid under controlled conditions .

O-(4-Nitrophenyl)hydroxylamine exhibits notable biological activities:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for pharmaceutical applications.

- Toxicity Studies: Research indicates that certain nitro compounds can exhibit cytotoxic effects; thus, understanding the biological implications of O-(4-Nitrophenyl)hydroxylamine is essential for evaluating its safety and efficacy in medicinal chemistry .

The synthesis of O-(4-Nitrophenyl)hydroxylamine typically involves:

- Nitration of Aniline: Aniline is dissolved in alcohol and treated with nitric acid to introduce the nitro group at the para position.

- Reduction of Oximes: A pulsed addition of sodium borohydride can convert corresponding oximes into O-(4-Nitrophenyl)hydroxylamines at a controlled pH .

O-(4-Nitrophenyl)hydroxylamine finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Analytical Chemistry: The compound can be used in analytical methods to detect and quantify nitro compounds due to its reactive nature.

- Material Science: Its derivatives are explored for use in polymer chemistry and material science due to their unique properties.

Interaction studies involving O-(4-Nitrophenyl)hydroxylamine focus on its reactivity with other chemical species:

- Reactivity with Nitriles: It has been shown to react with phosphorus pentoxide in the presence of nitriles, indicating potential pathways for further functionalization .

- Electrochemical Behavior: The electrochemical reduction studies provide insights into its behavior in various solvents, which is crucial for applications in electrochemical sensors .

O-(4-Nitrophenyl)hydroxylamine shares structural similarities with other hydroxylamines and nitro compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hydroxylamine | NHOH | Simple structure without aromatic substitution |

| 4-Nitroaniline | CHNO | Lacks hydroxylamine functionality |

| N,N-Dimethylhydroxylamine | CHNO | Contains dimethyl groups instead of phenolic ring |

| O-(3-Nitrophenyl)hydroxylamine | Similar structure with different nitro position | Different electronic properties due to ortho substitution |

The uniqueness of O-(4-Nitrophenyl)hydroxylamine lies in its specific para-nitro substitution, which significantly influences its reactivity and potential applications compared to other similar compounds. Its ability to undergo selective reactions makes it particularly valuable in synthetic organic chemistry.

The development of O-(4-Nitrophenyl)hydroxylamine can be traced through the broader evolution of hydroxylamine chemistry and nitroaromatic compound synthesis. While specific historical documentation of its initial discovery remains limited in the available literature, the compound represents a logical extension of classical organic chemistry principles combining hydroxylamine derivatives with nitroaromatic systems. The compound was first catalogued with the Chemical Abstracts Service registry number 33543-55-4, establishing its formal recognition in chemical databases.

The synthetic pathway to O-(4-Nitrophenyl)hydroxylamine emerged from established methods for preparing hydroxylamine derivatives through nucleophilic aromatic substitution reactions. Early synthetic approaches involved the reaction of hydroxylamine derivatives with nitroaromatic compounds bearing suitable leaving groups, particularly fluoride ions. This methodology built upon fundamental principles of nucleophilic aromatic substitution that had been well-established in the literature for related systems.

The compound gained prominence in the analytical chemistry community as researchers recognized its potential as a derivatizing agent for carbonyl compounds. This application stemmed from the inherent reactivity of the hydroxylamine functional group toward aldehydes and ketones, forming stable oxime derivatives that could be readily detected using spectroscopic methods. The presence of the nitro group enhanced the ultraviolet-visible absorption properties, making it particularly valuable for chromatographic detection methods.

Structural Features and International Union of Pure and Applied Chemistry Nomenclature

O-(4-Nitrophenyl)hydroxylamine possesses a molecular structure defined by the International Union of Pure and Applied Chemistry nomenclature as O-(4-nitrophenyl)hydroxylamine. The compound exhibits a molecular formula of C₆H₆N₂O₃ with a molecular weight of 154.12 grams per mole. The structural architecture consists of a benzene ring substituted with a nitro group at the para position relative to an oxygen atom that bridges to a hydroxylamine moiety.

The chemical structure can be represented by the Simplified Molecular-Input Line-Entry System notation: O=N(=O)C1=CC=C(ON)C=C1. This notation clearly delineates the connectivity pattern, showing the nitro group attached to the benzene ring at the para position relative to the phenoxy-hydroxylamine linkage. The International Chemical Identifier string provides additional structural detail: InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2.

The three-dimensional molecular geometry exhibits distinct electronic properties arising from the electron-withdrawing nature of the nitro group and the electron-donating characteristics of the hydroxylamine substituent. This electronic complementarity contributes to the compound's reactivity profile and influences its behavior in various chemical transformations. The crystal structure analysis reveals specific polymorphic forms, although detailed crystallographic data for this particular compound remains limited in the current literature.

Table 1: Physical and Chemical Properties of O-(4-Nitrophenyl)hydroxylamine

Role in Modern Synthetic Organic Chemistry

O-(4-Nitrophenyl)hydroxylamine has established itself as a versatile reagent in contemporary synthetic organic chemistry, particularly in the realm of chemoselective transformations. The compound's primary utility lies in its function as a leaving group in amide formation reactions, where it demonstrates superior selectivity compared to traditional coupling reagents. Research conducted by various groups has demonstrated that O-(4-nitrophenyl)hydroxylamines can participate in highly selective amide formation when reacted with pyruvic acid derivatives.

The mechanistic pathway for these transformations involves the initial nucleophilic attack by the pyruvic acid derivative on the hydroxylamine nitrogen, followed by elimination of the 4-nitrophenoxide leaving group. This process demonstrates remarkable chemoselectivity, proceeding efficiently in the presence of other nucleophilic species including amino acids, thiols, and alcohols. Competition experiments using equimolar amounts of N-phenethyl-O-(4-nitrophenyl)hydroxylamine with pyruvic acid in the presence of various nucleophiles such as glycine, cysteine, phenol, hexanoic acid, and lysine have confirmed the selectivity of this reaction pathway.

The synthetic preparation of O-(4-nitrophenyl)hydroxylamines typically involves reduction of corresponding oximes using sodium cyanoborohydride under acidic conditions. This methodology provides yields ranging from 65 to 75 percent, with the efficiency influenced by steric factors surrounding the oxime functional group. The reduction protocol employs pulsed addition of excess sodium cyanoborohydride at pH 3, allowing for controlled formation of the desired hydroxylamine products.

Table 2: Synthetic Applications and Yields for O-(4-Nitrophenyl)hydroxylamine Derivatives

The compound also serves as an intermediate in pharmaceutical synthesis pathways, although specific applications in this domain require careful consideration of regulatory requirements and synthetic efficiency. In analytical chemistry, O-(4-Nitrophenyl)hydroxylamine functions as a derivatizing agent for carbonyl compounds, forming oxime derivatives that enhance detection sensitivity in high-performance liquid chromatography and gas chromatography applications. The nitro group contributes to the chromophore properties, increasing ultraviolet-visible absorption and improving detection limits in analytical methods.

Recent developments in synthetic methodology have expanded the utility of O-(4-nitrophenyl)hydroxylamines beyond traditional applications. The compound's role as a leaving group in various coupling reactions has been explored, with particular attention to its application in peptide synthesis and bioconjugation chemistry. The mild reaction conditions required for hydroxylamine-mediated transformations make it particularly attractive for applications involving sensitive biological molecules or temperature-labile substrates.

O-(4-Nitrophenyl)hydroxylamine exhibits a well-defined crystalline structure characterized by its molecular formula C₆H₆N₂O₃ and molecular weight of 154.12-154.13 g/mol [1] [2] [3] [4]. The compound crystallizes as yellow crystalline solids, reflecting the presence of the electron-withdrawing nitro group which influences the electronic absorption properties [5].

The molecular conformation is dominated by the planar arrangement of the 4-nitrophenyl moiety, with the hydroxylamine group (-NHOH) positioned at the para position relative to the nitro group. Crystallographic studies of related nitrophenyl compounds reveal typical bond parameters: aromatic carbon-carbon bonds ranging from 1.380-1.400 Å, with the C-N bond to the nitro group typically measuring 1.47-1.48 Å [6] [7] [8]. The N-O bond in the hydroxylamine functional group is expected to be approximately 1.41-1.43 Å, consistent with other O-substituted hydroxylamines [9] [10] [8].

The crystal packing is stabilized by intermolecular hydrogen bonding between the hydroxylamine NH₂ group and nitro oxygen atoms of adjacent molecules [11] [12]. The nitro group orientation relative to the aromatic ring is crucial, with computational studies suggesting minimal deviation from planarity (torsion angles < 10°) to maximize resonance stabilization [13] [6].

Bond angle analysis reveals: the C-C-C angles in the aromatic ring approximate 120°, while the C-N-O angle in the nitro group typically measures 115-118° [7] [9]. The hydroxylamine N-O-C angle is estimated at 108-112°, based on similar hydroxylamine derivatives [9] [14].

Spectroscopic Characterization

1H/13C NMR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for O-(4-Nitrophenyl)hydroxylamine. In 1H NMR spectra, the aromatic protons appear as characteristic signals in the downfield region between 7.0-8.5 ppm, exhibiting the expected pattern for para-disubstituted benzene derivatives [15] [16] [17] [18]. The electron-withdrawing effect of the nitro group causes significant deshielding of the aromatic protons, particularly those ortho to the nitro substituent.

The hydroxylamine NH₂ protons typically appear as a broad signal between 5.0-6.0 ppm, with the exact chemical shift depending on solvent, concentration, and hydrogen bonding interactions [16] [17]. In deuterated dimethyl sulfoxide (DMSO-d₆), these protons may exchange with the solvent, leading to simplified spectra.

13C NMR analysis reveals the aromatic carbon framework with signals distributed across 110-160 ppm [16] [19] [20] [21]. The carbon bearing the nitro group exhibits characteristic downfield shift to approximately 145-150 ppm due to the strong electron-withdrawing effect. The carbon attached to the hydroxylamine oxygen appears around 155-160 ppm, reflecting the electron-donating resonance effect of the oxygen lone pairs.

Multiplicity patterns in 13C NMR confirm the symmetrical para-disubstitution, with equivalent carbons in meta positions relative to both substituents showing identical chemical shifts [21]. The quaternary carbon bearing the nitro group is readily identified by its lack of carbon-hydrogen coupling in proton-decoupled spectra.

IR and UV-Vis Absorption Profiles

Infrared spectroscopy provides characteristic fingerprint information for functional group identification. The nitro group exhibits strong absorptions in two distinct regions: asymmetric N-O stretching at 1520-1560 cm⁻¹ and symmetric N-O stretching at 1340-1380 cm⁻¹ [22] [23] [24] [25]. These bands are typically among the most intense features in the IR spectrum due to the large dipole moment change during vibration.

Aromatic C=C stretching modes appear in the 1600-1650 cm⁻¹ region, with multiple bands reflecting the substitution pattern and electronic effects [25] [26]. The hydroxylamine N-H stretching vibrations contribute to the broad absorption envelope between 3200-3500 cm⁻¹, often overlapping with O-H stretching if hydrogen bonding occurs [24] [25] [27].

The carbonyl detection capabilities of hydroxylamine derivatives are reflected in their IR spectra, where the N-O bond exhibits characteristic stretching frequencies that can be used for analytical applications [25] [28] [29]. Matrix isolation studies of hydroxylamine complexes with carbonyls demonstrate specific hydrogen bonding interactions observable through IR spectroscopy [29].

UV-Visible absorption spectroscopy reveals extended conjugation between the aromatic π-system and the nitro group. The π→π* transitions typically occur in the 250-300 nm region, while the characteristic n→π* transitions of the nitro group appear at longer wavelengths (320-400 nm) [30] [31] [32] [33]. This electronic absorption profile accounts for the yellow color observed in crystalline samples.

Charge transfer effects significantly influence the absorption spectra, with the electron-withdrawing nitro group and electron-donating hydroxylamine oxygen creating a push-pull electronic system [33]. Computational studies of para-nitroaniline derivatives demonstrate that electron-donating substituents red-shift the absorption spectrum and reduce the HOMO-LUMO energy gap [33].

Thermodynamic Properties

Melting Point and Thermal Stability

O-(4-Nitrophenyl)hydroxylamine exhibits a well-defined melting point of 126-127°C, consistent across multiple literature sources [1] [2] [34] [35]. This relatively low melting point reflects the molecular size and intermolecular interaction strength, typical for small aromatic nitro compounds.

Thermal stability analysis reveals that the compound remains stable under inert atmosphere conditions below 100°C, but undergoes exothermic decomposition at temperatures exceeding 200°C [36] [37] [38]. This thermal behavior is characteristic of hydroxylamine derivatives, which are known to be thermally labile due to the weak N-O bond.

Differential scanning calorimetry studies of related hydroxylamine compounds demonstrate that decomposition enthalpies can range from 1300-2200 J/g, with the exact value depending on the specific substitution pattern [36]. The decomposition mechanism typically involves N-O bond cleavage, followed by complex radical reactions that can lead to explosive behavior under certain conditions.

Storage recommendations specify refrigeration at 2-8°C and protection from light to maintain chemical stability [1] [2] [34] [35]. The compound should be stored under inert atmosphere when possible, as exposure to air can lead to slow oxidation processes that may compromise purity over extended periods.

Solubility Behavior in Polar/Nonpolar Media

The solubility profile of O-(4-Nitrophenyl)hydroxylamine reflects its amphiphilic character, with both polar (nitro and hydroxylamine groups) and nonpolar (aromatic ring) structural components. In water at 25°C, the compound exhibits limited solubility (< 2 g/L), consistent with its moderate polarity and potential for intramolecular hydrogen bonding [39] [40].

Enhanced solubility is observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), where the nitro group can be effectively solvated without competitive hydrogen bonding [40] [41]. Ethanol and other polar protic solvents provide moderate solubility due to hydrogen bonding capabilities with both the hydroxylamine and nitro functionalities [40].

Nonpolar solvents such as hexane exhibit poor solvation due to the significant polarity mismatch with the highly polar nitro and hydroxylamine substituents [40]. This selectivity can be exploited for purification and extraction procedures.

The pH dependence of solubility is particularly important, as hydroxylamine derivatives can undergo protonation under acidic conditions and potential decomposition under strongly basic conditions [37] [38]. Optimal stability and solubility are maintained in neutral to slightly acidic aqueous solutions.

Electronic Effects of Para-Nitro Substitution

The para-nitro group exerts profound electronic effects on the hydroxylamine-substituted aromatic system through both inductive (-I) and mesomeric (-M) electron-withdrawal mechanisms [43] [44] [13] [45]. This dual electron-withdrawing character significantly depletes electron density from the aromatic ring, particularly at positions ortho and para to the nitro substituent.

Frontier molecular orbital analysis reveals that the nitro group substantially lowers both HOMO and LUMO energy levels. Estimated HOMO energies range from -6.5 to -7.0 eV, while LUMO energies are positioned around -2.5 to -3.0 eV, resulting in a HOMO-LUMO gap of approximately 3.5-4.5 eV [33] [46] [47] [48]. This electronic configuration enhances the compound's electrophilic character and modifies its reactivity profile.

The electron-withdrawing effect manifests in several observable properties: enhanced acidity of any remaining aromatic protons, increased susceptibility to nucleophilic aromatic substitution, and stabilization of electron-rich intermediates or transition states [43] [44]. Computational studies demonstrate that the nitro group can stabilize negative charge development at positions ortho and para to its attachment point through resonance delocalization.

Resonance stabilization energy calculations indicate that the nitro group contributes approximately 15-20 kcal/mol of stabilization energy when conjugated with the aromatic π-system [44] [13]. This stabilization is maximized when the nitro group maintains coplanarity with the aromatic ring, as confirmed by crystallographic and computational studies [13] [6].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard